N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide

Thermal stability Volatility Distillation compatibility

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide (CAS 1353945-03-5; racemic) is a chiral pyrrolidine-3-acetamide derivative featuring an N-(2-hydroxyethyl) substituent on the pyrrolidine ring and an N-methylacetamide group at the 3-position. With molecular formula C₉H₁₈N₂O₂ and molecular weight 186.25 g·mol⁻¹, the compound belongs to the broader class of N-(pyrrolidin-3-yl)acetamide derivatives that serve as key chiral building blocks and intermediates in medicinal chemistry, particularly as scaffolds for somatostatin receptor subtype 4 (SSTR4) agonists, muscarinic receptor modulators, and kinase inhibitor precursors.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B7931123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1CCN(C1)CCO
InChIInChI=1S/C9H18N2O2/c1-8(13)10(2)9-3-4-11(7-9)5-6-12/h9,12H,3-7H2,1-2H3
InChIKeyVFNZOHATZVRZIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide Procurement Guide: Physicochemical Differentiation and Selection Rationale


N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide (CAS 1353945-03-5; racemic) is a chiral pyrrolidine-3-acetamide derivative featuring an N-(2-hydroxyethyl) substituent on the pyrrolidine ring and an N-methylacetamide group at the 3-position . With molecular formula C₉H₁₈N₂O₂ and molecular weight 186.25 g·mol⁻¹, the compound belongs to the broader class of N-(pyrrolidin-3-yl)acetamide derivatives that serve as key chiral building blocks and intermediates in medicinal chemistry, particularly as scaffolds for somatostatin receptor subtype 4 (SSTR4) agonists, muscarinic receptor modulators, and kinase inhibitor precursors [1]. The compound is commercially available from multiple reputable suppliers including Fluorochem (Product Code F084489) and Leyan (Catalog 1776109) at purities of 95–98% .

Why N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide Cannot Be Replaced by the Parent N-Methyl-N-(pyrrolidin-3-yl)acetamide


The N-(2-hydroxyethyl) substituent on the pyrrolidine nitrogen fundamentally alters the compound's physicochemical profile, stability, and synthetic utility relative to the closest generic analog, N-methyl-N-(pyrrolidin-3-yl)acetamide (CAS 79286-87-6). The parent compound lacking the hydroxyethyl group is documented to be intrinsically unstable as a free base, necessitating conversion to its dihydrochloride salt (CAS 1624261-23-9) for storage and transport [1]. The hydroxyethyl modification not only stabilizes the free base form but also increases aqueous solubility through hydrogen-bonding capacity, raises the boiling point by approximately 80 °C, and elevates the flash point by approximately 49 °C—differences with direct implications for handling safety, formulation compatibility, and synthetic workflow design . Substituting the parent compound or its hydrochloride salt into a synthetic sequence designed for the hydroxyethyl derivative will alter solubility, reactivity at the pyrrolidine nitrogen, and downstream functionalization options, potentially compromising reaction yields and product purity.

Quantitative Differentiation Evidence for N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide Versus Closest Analogs


Boiling Point Elevation: 80.4 °C Higher Than the Parent Pyrrolidinylacetamide

The target compound exhibits a predicted boiling point of 330.6 ± 35.0 °C at 760 mmHg, compared to 250.2 ± 29.0 °C for the parent compound N-methyl-N-(pyrrolidin-3-yl)acetamide (CAS 79286-87-6), representing an elevation of approximately 80.4 °C attributable to the addition of the 2-hydroxyethyl substituent (ΔMW = +44.05 Da) and its associated hydrogen-bonding capacity . This difference translates to reduced volatility under standard laboratory conditions and broader compatibility with high-temperature reaction conditions such as amide coupling or Pd-catalyzed cross-coupling that may push the unsubstituted parent toward evaporative loss or thermal degradation.

Thermal stability Volatility Distillation compatibility Process chemistry

Flash Point Safety Margin: 48.6 °C Higher Versus Parent Compound

The predicted flash point of the target compound is 153.7 ± 25.9 °C, which is 48.6 °C higher than the 105.1 ± 24.3 °C flash point of the parent N-methyl-N-(pyrrolidin-3-yl)acetamide (CAS 79286-87-6) . The parent compound's flash point falls near the threshold (≥93 °C) for flammable liquid classification under OSHA/GHS criteria, whereas the target compound's higher flash point places it more comfortably into the combustible liquid category, potentially reducing regulatory burden for storage and shipping under certain jurisdictions.

Laboratory safety Flammability Storage classification Transport regulations

Free Base Stability Advantage Over Salt-Dependent Parent Compound

Patent CN109851542A explicitly discloses that the parent compound (S)-N-methyl-N-(pyrrolidin-3-yl)acetamide is unstable as a free base, being 'not easy to store and transport' and that even the mono-hydrochloride salt is 'also unstable' [1]. The patent's solution—conversion to the dihydrochloride salt—adds a salt-formation and potential neutralization step to any synthetic workflow. In contrast, the target compound N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide is commercially supplied and stored as a stable free base (CAS 1353945-03-5) with standard ambient-temperature storage conditions, as evidenced by multiple vendor listings . The N-(2-hydroxyethyl) substitution likely contributes to this stability by reducing the nucleophilicity and basicity of the pyrrolidine nitrogen through inductive and steric effects.

Chemical stability Storage Free base vs. salt Synthetic intermediate handling

Lipophilicity Modulation: 0.42 Log Unit Increase in Predicted LogP

The predicted partition coefficient (logP) of the target compound is −0.81, compared to −1.23 for the parent N-methyl-N-(pyrrolidin-3-yl)acetamide (CAS 79286-87-6) . This net increase of 0.42 log units reflects the contribution of the two-carbon hydroxyethyl chain (which adds hydrophobic surface area) partially offset by the terminal hydroxyl group. Both compounds remain within the hydrophilic range (logP < 0), but the target compound is closer to the optimal range (logP 1–3) for passive membrane permeability according to Lipinski's rule-of-five guidelines. The XlogP predicted value for the parent compound is −0.5, while the target compound's predicted logP of −0.81 (using ACD/Labs methodology) suggests a nuanced shift in the hydrophilicity–lipophilicity balance that may influence partitioning behavior in biphasic reactions and biological membrane interactions .

Lipophilicity Membrane permeability logP Drug-likeness

Aqueous Solubility Enhancement via Hydroxyethyl Pharmacophore: Class-Level Inference from Epolamine Chemistry

The N-(2-hydroxyethyl) substituent is a well-established solubility-enhancing motif in pharmaceutical chemistry. The simplest member of this class, N-(2-hydroxyethyl)pyrrolidine (Epolamine, CAS 2955-88-6), has been demonstrated to form diclofenac salts (DHEP) with markedly improved aqueous solubility—1.89% w/w in water, representing the highest solubility among 24 diclofenac salts tested—and faster dissolution rates than the sodium salt [1][2]. The DHEP salt displayed surfactant behavior with a critical micellar concentration of 1.44% w/w, a property not achievable with other diclofenac salts due to insufficient solubility [1]. By structural analogy, the hydroxyethyl substituent on the target compound is expected to confer similarly enhanced aqueous solubility relative to the parent N-methyl-N-(pyrrolidin-3-yl)acetamide, which lacks this polar, hydrogen-bond-capable appendage. The predicted logP shift of +0.42 log units (see Evidence Item 3) is consistent with the addition of a moderately polar functional group that enhances water solubility without excessively increasing lipophilicity .

Aqueous solubility Hydroxyethyl pharmacophore Salt formation Formulation compatibility

Stereochemical Optionality: Distinct (R)- and (S)-Enantiomer Availability for Asymmetric Synthesis

The target compound is commercially available in three distinct stereochemical forms, each with a unique CAS registry number: the racemic mixture (CAS 1353945-03-5), the (R)-enantiomer (CAS 1353994-52-1, N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide), and the (S)-enantiomer (CAS 1354008-70-0, also listed as 898387-28-5) [1]. This stereochemical triad is not available for the parent compound N-methyl-N-(pyrrolidin-3-yl)acetamide, which contains a single stereocenter at the pyrrolidine 3-position but lacks the hydroxyethyl substituent that provides additional intermolecular recognition features. The availability of both enantiomeric forms enables stereospecific SAR exploration, chiral pool synthesis, and asymmetric catalysis applications where enantiopure building blocks are required.

Chiral synthesis Enantiomeric purity Stereochemistry Asymmetric catalysis

Optimal Application Scenarios for N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide Based on Quantitative Differentiation Evidence


Chiral Building Block for SSTR4 Agonist and CNS-Targeted Compound Libraries

The compound's pyrrolidine-3-acetamide core maps directly onto the general scaffold described in patent WO 2023/187677 A1 for SSTR4 agonists, where N-(pyrrolidin-3-yl)acetamide derivatives are claimed as modulators of somatostatin receptor subtype 4 for Alzheimer's disease and other CNS disorders [1]. The N-(2-hydroxyethyl) substituent offers a hydrogen-bonding anchor point that can engage additional receptor contacts or improve solubility without introducing a permanent charge, while the (R)- and (S)-enantiomer availability (CAS 1353994-52-1 and 1354008-70-0, respectively) enables stereospecific SAR exploration [2]. The compound's enhanced free base stability (see Evidence Item 3) supports direct use in library synthesis without a pre-neutralization step.

Intermediate for Kinase Inhibitor and GPCR Ligand Synthesis Requiring High-Temperature Coupling Conditions

The elevated boiling point (330.6 °C vs. 250.2 °C for the parent) and flash point (153.7 °C vs. 105.1 °C) provide a wider thermal operating window for Pd-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig amination, Suzuki–Miyaura coupling) and amide bond-forming reactions conducted at elevated temperatures [1]. The reduced volatility minimizes compound loss during solvent evaporation and azeotropic drying steps, while the higher flash point reduces ignition risk in heated reactors. The hydroxyethyl group additionally serves as a latent site for further derivatization—esterification with activated acids, mesylation for nucleophilic displacement, or oxidation to the aldehyde/carboxylic acid—expanding the compound's utility as a divergent intermediate.

Aqueous-Compatible Probe Synthesis for Biochemical and Cellular Assays

The N-(2-hydroxyethyl) substituent enhances aqueous solubility through hydrogen bonding and polarity contributions, as inferred from the class-level behavior of N-(2-hydroxyethyl)pyrrolidine (Epolamine), which confers markedly improved water solubility to drug salts such as diclofenac epolamine (1.89% w/w in water) [1]. For researchers designing fluorescent probes, affinity labels, or bioconjugates based on the pyrrolidine-3-acetamide scaffold, the target compound's improved water compatibility reduces reliance on DMSO or other organic co-solvents that can denature proteins or perturb cellular membranes at higher concentrations. The logP of −0.81 further supports adequate aqueous solubility while retaining sufficient lipophilicity for passive membrane partitioning in cell-based target engagement assays [2].

Stereospecific Synthesis of Chiral Drugs and Natural Product Analogs

With distinct (R)- and (S)-enantiomeric forms commercially available as stable free bases, the compound serves as a direct-entry chiral building block for the asymmetric synthesis of pyrrolidine-containing pharmaceuticals. The hydroxyethyl group provides a non-labile, polar handle that can be carried through multiple synthetic transformations without protecting group manipulation, unlike the parent compound's secondary amine which requires Boc or Cbz protection to prevent undesired side reactions [1]. This feature is particularly valuable in the synthesis of pyrrolidine-based nootropic agents, where the 3-acetamido substitution pattern and defined stereochemistry are critical for biological activity [2].

Quote Request

Request a Quote for N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.